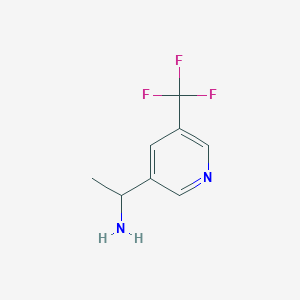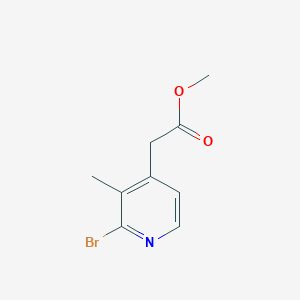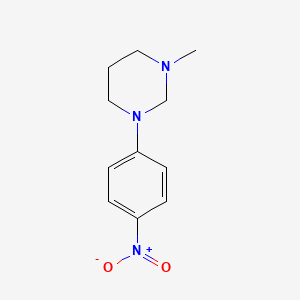
2,6-Dibromoquinazolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromoquinazolin-8-ol is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinazolin-8-ol typically involves the bromination of quinazolin-8-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination or the use of bromine gas in a controlled environment. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromoquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinazoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazoline N-oxides.
- Reduction reactions result in de-brominated quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Dibromoquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by forming strong interactions with the active site residues, leading to the disruption of normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.
2,6-Dichloroquinazolin-8-ol: A chlorinated analogue with different reactivity and biological activity.
Quinazolin-8-ol: The parent compound without bromine substitution.
Uniqueness: 2,6-Dibromoquinazolin-8-ol is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Eigenschaften
Molekularformel |
C8H4Br2N2O |
|---|---|
Molekulargewicht |
303.94 g/mol |
IUPAC-Name |
2,6-dibromoquinazolin-8-ol |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
InChI-Schlüssel |
YFMVCCZEUDWORL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
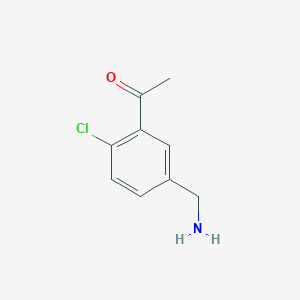


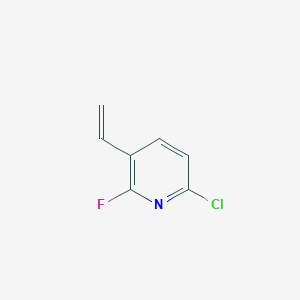
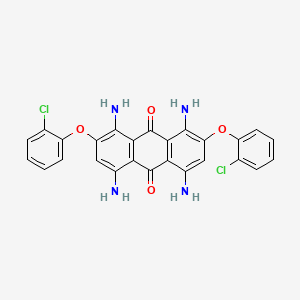
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)


